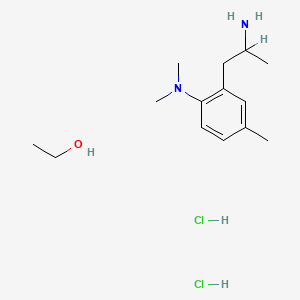
alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is a synthetic compound belonging to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of methyl groups to the phenethylamine backbone.
Amination: Incorporation of the dimethylamino group.
Formation of the dihydrochloride salt: This step ensures the compound’s stability and solubility.
Esterification: Conversion to the ethanoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including its stimulant effects on the central nervous system.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate involves its interaction with molecular targets in the central nervous system. It primarily acts by increasing the release of monoamines, such as dopamine and serotonin, thereby enhancing neurotransmission. This leads to its stimulant effects, which are of interest in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine: A related compound with similar stimulant effects.
3,4-Dimethoxyamphetamine: Another phenethylamine derivative with psychoactive properties.
Uniqueness
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is unique due to its specific substitution pattern and the presence of the ethanoate ester, which may influence its pharmacokinetic properties and biological activity.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and diverse applications make it a valuable subject for ongoing research and development.
Properties
CAS No. |
74051-12-0 |
|---|---|
Molecular Formula |
C14H28Cl2N2O |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(2-aminopropyl)-N,N,4-trimethylaniline;ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N2.C2H6O.2ClH/c1-9-5-6-12(14(3)4)11(7-9)8-10(2)13;1-2-3;;/h5-7,10H,8,13H2,1-4H3;3H,2H2,1H3;2*1H |
InChI Key |
RDEZXEPBFXEQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC1=CC(=C(C=C1)N(C)C)CC(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















